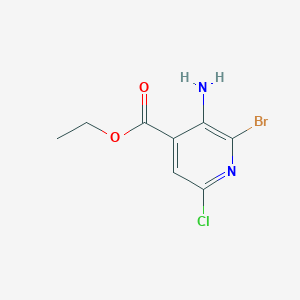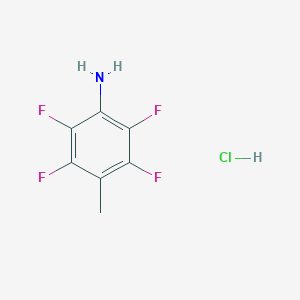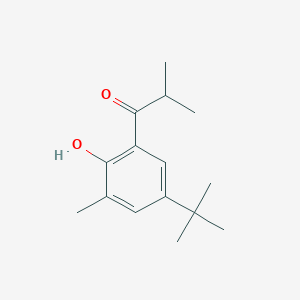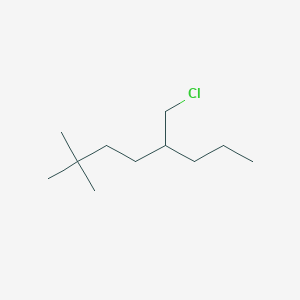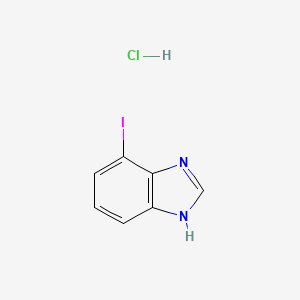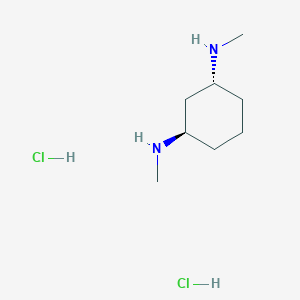
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with two methyl groups and two amine groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride typically involves the reaction of cyclohexane-1,3-diamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent quality control measures to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted cyclohexane compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it valuable in the study of metalloproteins and other biologically relevant systems.
Medicine
In medicine, (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential therapeutic agent in the treatment of certain diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3R)-N1,N3-dimethylcyclopentane-1,3-diamine dihydrochloride
- (1R,3R)-N1,N3-dimethylcyclobutane-1,3-diamine dihydrochloride
Uniqueness
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is unique due to its specific cyclohexane ring structure, which imparts distinct chemical properties compared to its cyclopentane and cyclobutane analogs. The larger ring size of cyclohexane allows for greater flexibility and stability in its chemical interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H20Cl2N2 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
(1R,3R)-1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8-;;/m1../s1 |
Clé InChI |
MOSYYFXUTWLBIU-RHJRFJOKSA-N |
SMILES isomérique |
CN[C@@H]1CCC[C@H](C1)NC.Cl.Cl |
SMILES canonique |
CNC1CCCC(C1)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




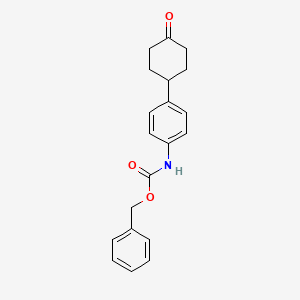
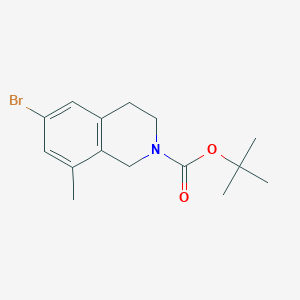
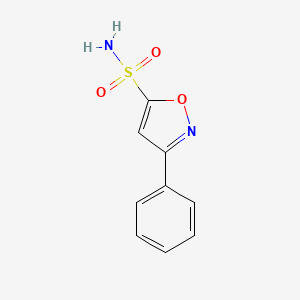

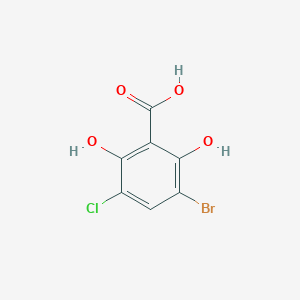
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
